molecular formula C22H16FN3O2 B2385621 2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-77-5

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2385621
CAS No.: 1105235-77-5
M. Wt: 373.387
InChI Key: KRHBMQCAIPVVEK-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a quinazolinone moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone intermediate with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]

Uniqueness

2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is unique due to its specific structural features, including the presence of a fluorine atom and a quinazolinone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-12-11-15(25-21(27)17-9-5-6-10-19(17)23)13-18(20)22(28)26(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHBMQCAIPVVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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